molecular formula C11H18ClNO2 B589882 4-Hydroxy Mexiletine CAS No. 123363-66-6

4-Hydroxy Mexiletine

Cat. No. B589882
M. Wt: 231.72
InChI Key: UFIVTPUSDCYBQT-UHFFFAOYSA-N
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Description

4-Hydroxy Mexiletine is a derivative of Mexiletine . Mexiletine is an orally active antiarrhythmic agent . It is a white to off-white crystalline powder with a slightly bitter taste, freely soluble in water and in alcohol . The chemical name of mexiletine hydrochloride is 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy Mexiletine is C11H18ClNO2 . The InChI is InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H . The Canonical SMILES is CC1=CC(=CC(=C1OCC©N)C)O.Cl .


Physical And Chemical Properties Analysis

4-Hydroxy Mexiletine has a molecular weight of 231.72 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass is 231.1026065 g/mol . The Topological Polar Surface Area is 55.5 Ų . The Heavy Atom Count is 15 .

Scientific Research Applications

Inhibition of hERG Potassium Channels

4-Hydroxy Mexiletine, as a metabolite of mexiletine, shows interaction with hERG potassium channels, which are critical for cardiac repolarization. Research by Gualdani et al. (2015) indicated that while mexiletine inhibits the hERG channel in a time- and voltage-dependent manner, its metabolite, 4-hydroxy mexiletine (MHM), demonstrates a weaker blockade compared to the parent compound. This suggests potential for reduced cardiotoxicity in drug design by modifying the aromatic pattern of mexiletine to produce metabolites like MHM with less hERG channel affinity Gualdani et al., 2015.

Sodium Channel Blocking Activity

The synthesis and evaluation of para-hydroxymexiletine (PHM), another metabolite of mexiletine, have shown that it retains the use-dependent behavior similar to that of the parent compound but with reduced potency. This highlights the role of hydroxylation in modulating the sodium channel blocking activity of mexiletine, suggesting that metabolites like PHM could be tailored for specific therapeutic effects with potentially less side effects Catalano et al., 2004.

Enhanced Pharmacological Profiles

Research has also explored the creation of mexiletine metabolites with improved pharmacological properties. Catalano et al. (2012) synthesized m-hydroxymexiletine (MHM) and found it to be approximately 2-fold more potent than mexiletine on voltage-gated sodium channels, with more favorable toxicological properties. This indicates that MHM or its related prodrugs could be more effective for treating conditions like arrhythmias, neuropathic pain, and myotonias, offering a metabolite switch strategy for therapy Catalano et al., 2012.

Molecular Interactions and Drug Design

Further studies into the molecular interactions between mexiletine, its metabolites, and sodium channels can help elucidate the structural requirements for sodium channel blockade. This knowledge aids in the rational design of new compounds with enhanced efficacy and safety profiles. For instance, modifications that introduce hydroxyl groups to mexiletine have been studied to understand their effects on drug potency and interaction with sodium channels, providing insights into designing safer and more effective sodium channel blockers Catalano et al., 2010.

properties

IUPAC Name

4-(2-aminopropoxy)-3,5-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVTPUSDCYBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)N)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857800
Record name 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Mexiletine

CAS RN

123363-66-6
Record name 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
N Shibata, M Akabane, T Minouchi, T Ono… - … of Chromatography B …, 1991 - Elsevier
A simple, specific and sensitive micro-scale method for the assay of the antiarrhythmic agent mexiletine in human serum is described. The method uses high-performance liquid …
Number of citations: 15 www.sciencedirect.com

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